molecular formula C38H53N3O20S2 B1665571 Antibiotic 273 A2-beta CAS No. 102301-13-3

Antibiotic 273 A2-beta

カタログ番号 B1665571
CAS番号: 102301-13-3
分子量: 936 g/mol
InChIキー: OSAAXJKPPVMKIM-UKLZIDIESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antibiotic 273 A2-beta is a bioactive chemical.

科学的研究の応用

  • Pharmacokinetics-Pharmacodynamics in Critically Ill Patients : Beta-lactams, including Antibiotic 273 A2-beta, show altered pharmacokinetics and pharmacodynamics in critically ill patients. Factors like increased volume of distribution and enhanced renal clearance can lead to high variability in drug concentration, impacting dosing strategies in these patients (Veiga & Paiva, 2018).

  • Continuous Infusion vs. Intermittent Dosing in Severe Sepsis : A study comparing continuous infusion to intermittent bolus dosing of beta-lactam antibiotics in patients with severe sepsis found that continuous administration achieved higher plasma antibiotic concentrations and improved clinical cure rates (Dulhunty et al., 2013).

  • Mechanism of Action on Bacterial Cell Wall Synthesis : Beta-lactam antibiotics like Antibiotic 273 A2-beta induce a toxic malfunctioning of the bacterial cell wall synthesis machinery, depleting cellular resources and enhancing their killing activity. This insight is crucial for developing new antibiotics (Cho, Uehara, & Bernhardt, 2014).

  • Impact on Hospital Effluents and Antibiotic Resistance : Beta-lactam antibiotics are a major group used in hospitals. Their presence in hospital effluents can contribute to the spread of antibiotic-resistant genes in the environment, highlighting the need for better waste management practices (Korzeniewska & Harnisz, 2013).

  • Beta-Lactamase Inhibition and Antibiotic Resistance : Clavulanic acid, a beta-lactamase inhibitor, is frequently combined with beta-lactam antibiotics to combat resistance. The synergistic effect of such combinations is crucial in treating infections caused by resistant pathogens (Saudagar, Survase, & Singhal, 2008).

  • New Applications in Antimicrobial Therapy : Novel beta-lactam antibiotics and their combinations with other drugs are being explored to overcome resistance among Gram-negative and Gram-positive pathogens. This area of research is critical given the global challenge of antibiotic resistance (Bassetti, Righi, & Viscoli, 2008).

  • Use in Synthesis of Heterocycles of Biological Interest : Beta-lactams serve as versatile synthetic intermediates for preparing biologically significant heterocycles, highlighting their utility beyond direct antimicrobial applications (Alcaide & Almendros, 2004).

特性

CAS番号

102301-13-3

製品名

Antibiotic 273 A2-beta

分子式

C38H53N3O20S2

分子量

936 g/mol

IUPAC名

3-[(3R,4S,5R,6R)-5-[(E)-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]but-2-enoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C38H53N3O20S2/c1-9-19(41-36(62)63-13-20(32(47)48)40-17(6)42)35(52)61-28-22(12-56-18(7)43)59-31(37(53)11-21(44)26(39)25(30(37)46)33(49)50)27(45)29(28)60-24-10-23(55-8)38(54,15(4)57-24)16(5)58-34(51)14(2)3/h9,14-16,20,22-24,27-29,31,39,45-46,53-54H,10-13H2,1-8H3,(H,40,42)(H,41,62)(H,47,48)(H,49,50)/b19-9+,39-26?/t15-,16?,20?,22+,23-,24-,27+,28+,29-,31?,37?,38-/m0/s1

InChIキー

OSAAXJKPPVMKIM-UKLZIDIESA-N

異性体SMILES

C/C=C(\C(=O)O[C@@H]1[C@H](OC([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/NC(=S)SCC(C(=O)O)NC(=O)C

SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C

正規SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Antibiotic 273 A2-beta; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic 273 A2-beta
Reactant of Route 2
Antibiotic 273 A2-beta
Reactant of Route 3
Antibiotic 273 A2-beta
Reactant of Route 4
Antibiotic 273 A2-beta
Reactant of Route 5
Antibiotic 273 A2-beta
Reactant of Route 6
Antibiotic 273 A2-beta

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。